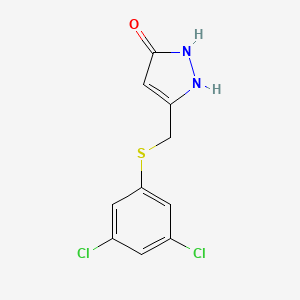

5-(((3,5-Dichlorophenyl)thio)methyl)-1H-pyrazol-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

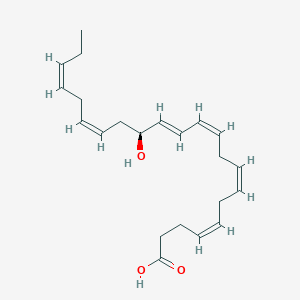

“5-(((3,5-Dichlorophenyl)thio)methyl)-1H-pyrazol-3(2H)-one” is a chemical compound with the molecular formula C10H8Cl2N2OS . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolone ring attached to a dichlorophenyl group through a sulfur atom . The exact 3D structure would need to be determined through experimental methods such as X-ray crystallography.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (275.15 g/mol) and its molecular formula (C10H8Cl2N2OS) .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anticancer Agents : Pyrazole derivatives, including those similar to the specified compound, have shown promising results as potential antimicrobial and anticancer agents. For instance, Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives exhibiting significant anticancer activity, surpassing the reference drug doxorubicin in some cases. These compounds also demonstrated good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis and Characterization for Anticancer Applications : Gomha, Salah, and Abdelhamid (2014) prepared novel thiadiazoles and thiazoles incorporating a pyrazole moiety. These compounds were tested against the breast carcinoma cell line MCF-7, showing concentration-dependent cellular growth inhibitory effects (Gomha, Salah, & Abdelhamid, 2014).

Annular Tautomerism in NH-Pyrazoles : The study by Cornago et al. (2009) focused on the structures of four NH-pyrazoles, exploring their tautomerism in solution and solid state through X-ray crystallography and NMR spectroscopy. This research provides insights into the structural aspects of pyrazole derivatives (Cornago et al., 2009).

Structural Characterization of Isostructural Compounds : Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized and characterized isostructural pyrazole derivatives. Their study involved single crystal diffraction to understand the molecular structure, highlighting the significance of structural analysis in developing new compounds (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Anticancer Activities of Novel Thiazolo Derivatives : Jin (2015) synthesized novel thiazolo[3,2-a]pyrimidine derivatives containing a pyrazole group. These compounds showed notable anticancer activities, particularly against human prostate cancer PC-3 cells (Jin, 2015).

Synthesis, Characterization, and Biological Activities : Wang et al. (2015) synthesized novel N-phenylpyrazolyl aryl methanones derivatives, showcasing favorable herbicidal and insecticidal activities. This demonstrates the compound's potential in agricultural applications as well (Wang et al., 2015).

Eigenschaften

IUPAC Name |

5-[(3,5-dichlorophenyl)sulfanylmethyl]-1,2-dihydropyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2OS/c11-6-1-7(12)3-9(2-6)16-5-8-4-10(15)14-13-8/h1-4H,5H2,(H2,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEMDSKBGRCVJRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)SCC2=CC(=O)NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(((3,5-Dichlorophenyl)thio)methyl)-1H-pyrazol-3(2H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid](/img/structure/B569557.png)

![2-[(Diethylamino)methyl]indole Methiodide](/img/structure/B569558.png)

![2H-[1,2,3]Triazolo[4,5-b]pyridine-5-sulfonamide](/img/structure/B569562.png)

![Ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate;hydrochloride](/img/structure/B569569.png)